molecular formula C16H12BClN2 B6336240 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2647471-65-4

2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B6336240
CAS No.: 2647471-65-4
M. Wt: 278.5 g/mol
InChI Key: YAONLTWUTSQYLJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a useful research compound. Its molecular formula is C16H12BClN2 and its molecular weight is 278.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0782063 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Intermolecular Interactions : A related compound, 2-(4-Chlorophenyl)naphtho[1,8-de][1,3,2]diazaborinane, has been analyzed for its structure and intermolecular interactions. This compound forms infinite chains with strong interactions between the vacant pz orbital of the B atom and the π-system of an adjacent molecule, leading to the formation of a two-dimensional network (Akerman, Robinson, & Slabber, 2011).

  • Applications in Organic Electronics : Derivatives of this compound have been explored for use in organic field-effect transistors (OFETs). For instance, certain diazaboroine derivatives have shown potential in this area, with field-effect mobilities indicating their efficacy as semiconductors in OFETs (Lu, Bolag, Nishida, & Yamashita, 2010).

  • Fluorescent Probes in Metal Ion Detection : NBN-embedded polymers containing diazaborinine units have been developed as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. These polymers exhibit solvatochromic fluorescence and have shown excellent selectivity and sensitivity in metal detection, highlighting their potential in sensory applications (Li et al., 2022).

  • Corrosion Inhibition for Mild Steel : Quinoxaline derivatives, including those related to diazaborinine, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. These compounds showed significant inhibition efficiency, indicating their potential utility in industrial applications (Saraswat & Yadav, 2020).

  • QSAR Studies and Antimicrobial Activity : QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on related compounds to understand their antimicrobial activity. These studies help in predicting the biological activity of these compounds based on their chemical structure (Madhuritha et al., 2004).

  • Synthesis and Structural Investigations : Research on the synthesis and structural investigations of various diazaborolines and diazaboroles, compounds closely related to diazaborinine, has been conducted. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Weber et al., 1998).

Properties

IUPAC Name

3-(3-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BClN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONLTWUTSQYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 3
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 5
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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